1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

Catalog No.
S1800327
CAS No.
51773-23-0
M.F
C18H23NO2
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinol...

CAS Number

51773-23-0

Product Name

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

IUPAC Name

(1R)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1

InChI Key

XSOPBBOEINVWML-GOSISDBHSA-N

SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

Synonyms

(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]-2(1H)-isoquinolinecarboxaldehyde; (+)-3,4,5,6,7,8-hexahydro-1-(p-methoxybenzyl)-2(1H)-Isoquinolinecarboxaldehyde;

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2C=O

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde, also known as N-Formyl Octabase, is a chemical compound with the molecular formula C18H23NO2. This compound features a hexahydroisoquinoline core substituted with a 4-methoxybenzyl group and an aldehyde functional group. It is primarily recognized for its role as an intermediate in the synthesis of dextromethorphan, a widely used cough suppressant found in over-the-counter medications .

  • The mechanism of action of N-Formyl Octabase remains unknown due to limited research.
  • Further studies are needed to elucidate its potential interactions with biological systems and its effects on cellular processes.
  • Information regarding safety hazards like flammability, reactivity, and toxicity is not available in scientific publications.
  • Due to the lack of data, it's important to handle this compound with appropriate caution in a laboratory setting and consult safety data sheets (SDS) for similar isoquinoline derivatives if available.

Precursor for Dextromethorphan Synthesis

N-Formyl Octabase, also known as 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde, is a chemical intermediate used in the synthesis of dextromethorphan [1, 2, 3]. Dextromethorphan is a common cough suppressant found in many over-the-counter medications [1]. The specific role of N-Formyl Octabase in dextromethorphan synthesis involves a reductive amination process to form the core structure of the molecule [2].

  • [1] N-Formyl Octabase - Axios Research
  • [2] SimSons Pharma - N-Formyl Octabase
  • [3] Pharmaffiliates - CAS No : 29144-31-8 | Product Name : N-Formyl Octabase

The primary chemical reaction involving 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde is reductive amination. In this process, the compound reacts with amines to form amine derivatives, which can be crucial for synthesizing various pharmaceuticals. The presence of the aldehyde group allows for further functionalization through nucleophilic attacks or condensation reactions .

Research indicates that 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde exhibits biological activity relevant to its derivatives. Its most notable application is in the synthesis of dextromethorphan, which has antitussive properties. Additionally, compounds with similar structures have been studied for their potential neuroprotective and analgesic effects .

The synthesis of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde typically involves several steps:

  • Formation of Hexahydroisoquinoline: The initial step often includes cyclization reactions of appropriate precursors.
  • Aldehyde Introduction: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or other formylating agents.
  • Substitution with 4-Methoxybenzyl Group: The final step generally involves alkylation or substitution reactions to attach the 4-methoxybenzyl moiety to the isoquinoline structure .

The primary application of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde lies in its role as an intermediate in pharmaceutical synthesis. Specifically:

  • Dextromethorphan Production: It is crucial in producing dextromethorphan for cough relief.
  • Potential Drug Development: Research into its derivatives may lead to new therapeutic agents targeting neurological disorders or pain management .

Interaction studies involving 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde focus on its pharmacological interactions. Preliminary studies suggest that compounds derived from it may interact with neurotransmitter systems and exhibit effects on pain pathways and cough reflex mechanisms . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
DextromethorphanC18H25NOAntitussive properties; widely used in medicine
3-Hydroxy-N-formyl OctabaseC18H23NO2Hydroxyl group alters solubility and reactivity
(S)-N-Formyl OctabaseC18H23NO2Enantiomeric variation; potential differences in biological activity

Uniqueness

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1H)-carbaldehyde is unique due to its specific substitution pattern and functional groups that enhance its reactivity and biological profile compared to similar compounds. Its role as an intermediate in synthesizing dextromethorphan further highlights its importance in medicinal chemistry .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

285.172878976 g/mol

Monoisotopic Mass

285.172878976 g/mol

Heavy Atom Count

21

UNII

V2S7EQ73PZ

Dates

Modify: 2024-04-14

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